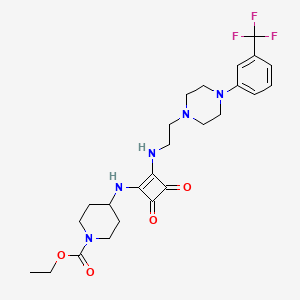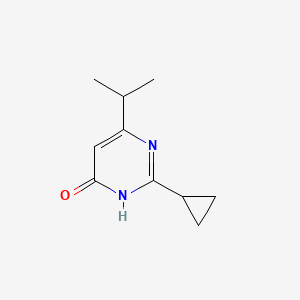
6-Cyclopentyl-2-cyclopropylpyrimidin-4-ol
Overview
Description
6-Cyclopentyl-2-cyclopropylpyrimidin-4-ol is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol. This compound is characterized by its unique structure, featuring a pyrimidin-4-ol core substituted with cyclopentyl and cyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopentyl-2-cyclopropylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentylamine with cyclopropylcarbonyl chloride in the presence of a base, followed by cyclization and hydroxylation steps.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency. The process would likely include purification steps to ensure the final product meets the required purity standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopentyl-2-cyclopropylpyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of substituted pyrimidin-4-ol derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6-Cyclopentyl-2-cyclopropylpyrimidin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: . Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the medical field, this compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: The compound's properties make it useful in various industrial applications, such as the production of specialty chemicals and materials. Its versatility and reactivity can be harnessed to create innovative products.
Mechanism of Action
The mechanism by which 6-Cyclopentyl-2-cyclopropylpyrimidin-4-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Cyclopropyl-4-hydroxypyrimidine
6-Cyclopentyl-4-hydroxypyrimidine
2-Cyclopentyl-4-hydroxypyrimidin-6-ol
Uniqueness: 6-Cyclopentyl-2-cyclopropylpyrimidin-4-ol stands out due to its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds. Its unique structure may offer advantages in certain applications, such as increased stability or specificity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-cyclopentyl-2-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-11-7-10(8-3-1-2-4-8)13-12(14-11)9-5-6-9/h7-9H,1-6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZROZSRAQHMGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)NC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1487019.png)
![8,8-Dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-4-carboxylic acid](/img/structure/B1487021.png)



![2-({[4-methyl-6-(pyridin-2-ylsulfanyl)pyrimidin-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B1487028.png)

